{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
Overview
Description
The compound contains a 1,3-benzodioxol-5-yl moiety, which is a common structural component in many bioactive molecules . It also contains a 1,2,4-oxadiazol ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The term “methylamine hydrochloride” suggests that a methylamine group is present, and it is in the form of a hydrochloride salt .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3-benzodioxol-5-yl and 1,2,4-oxadiazol rings, along with the methylamine group . These functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
Again, without specific information, it’s challenging to provide a detailed analysis of the chemical reactions involving this compound . The reactivity would likely be influenced by the presence of the heterocyclic rings and the amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the heterocyclic rings and the amine group would likely confer specific properties, such as polarity and potential for hydrogen bonding .Scientific Research Applications
Chemical Reactions and Synthesis
- Studies on N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine have explored reactions leading to ring fission and the formation of various derivatives. These reactions are significant in the synthesis of complex organic compounds, as demonstrated by Jäger et al. (2002) who investigated the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole (Jäger, Laggner, Mereiter, & Holzer, 2002).
Biological Activities and Applications
Antimicrobial and Antifungal Properties :
- Some 1,2,4-oxadiazole derivatives, including those structurally related to {[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride, have been synthesized and evaluated for their antimicrobial activities. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with antimicrobial properties (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer Activity :
- Certain benzimidazoles bearing 1,2,4-oxadiazole nucleus have shown significant in vitro anticancer activity. Rashid, Husain, & Mishra (2012) conducted a study on the synthesis of these compounds and their evaluation for anticancer activity (Rashid, Husain, & Mishra, 2012).
Nematocidal Activity :
- Novel 1,2,4-oxadiazole derivatives have been found to exhibit nematocidal activities. Liu, Wang, Zhou, & Gan (2022) synthesized a series of these derivatives and evaluated their effectiveness against Bursaphelenchus xylophilus, showing potential as nematicides (Liu, Wang, Zhou, & Gan, 2022).
Corrosion Inhibition :
- Oxadiazole derivatives have been investigated for their corrosion inhibition properties. Ammal, Prajila, & Joseph (2018) studied the effect of such derivatives on the corrosion inhibition of mild steel in sulphuric acid, revealing their potential as protective agents (Ammal, Prajila, & Joseph, 2018).
Energetic Materials Development :
- Synthesized oxadiazole derivatives have been explored for their use in developing energetic materials with high heat of detonation. Cao et al. (2020) conducted a study on the synthesis of 1,2,4-oxadiazol derivatives and their application in energetic salts (Cao, Huang, Pang, Lin, Yang, Gong, & Fan, 2020).
Antioxidant Activities :
- Derivatives of 1,2,4-oxadiazole, such as those structurally related to the subject compound, have been synthesized and shown to possess antioxidant properties. Saundane, Verma, & Katkar (2013) found that certain derivatives exhibited significant antioxidant activities (Saundane, Verma, & Katkar, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3.ClH/c11-4-9-12-10(13-16-9)6-1-2-7-8(3-6)15-5-14-7;/h1-3H,4-5,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPHIRSFTYURIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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